2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-7-8-16(12-18(15)23)22-29(25,26)20-13-17(27-3)9-10-19(20)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCOSJHOBHYXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The tetrahydroquinoline scaffold is typically constructed via acid-catalyzed cyclization of appropriately substituted aniline derivatives. For example, nitro-substituted precursors undergo hydrogenation to form intermediates amenable to Bischler-Napieralski cyclization:
$$
\text{Nitroarene} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Amino intermediate} \xrightarrow{\text{POCl}3} \text{Tetrahydroquinoline}
$$
In the target molecule, the 7-position amine is critical for subsequent sulfonamide formation. Patent CN107805212B demonstrates that palladium-catalyzed hydrogenation effectively reduces nitro groups to amines while preserving other functionalities.
Acylation at the 1-Position
Introducing the 2-methylpropanoyl group requires N-acylation of the tetrahydroquinoline’s secondary amine. Optimal conditions involve:
- Reacting 1,2,3,4-tetrahydroquinolin-1-amine with 2-methylpropanoyl chloride in dichloromethane.
- Using triethylamine as a base to scavenge HCl.
- Yields exceeding 85% are achieved at 0–5°C to minimize side reactions.
Sulfonamide Formation
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared via chlorosulfonation of 1,4-dimethoxybenzene:
- Sulfonation : Treatment with chlorosulfonic acid at 100–120°C introduces the sulfonic acid group.
- Chlorination : Thionyl chloride converts the sulfonic acid to sulfonyl chloride.
Critical Parameters :
Coupling Reaction
The sulfonamide bond forms via nucleophilic substitution between 2,5-dimethoxybenzenesulfonyl chloride and the tetrahydroquinoline’s 7-amino group:
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{Base}} \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
$$
Optimized Conditions :
- Solvent: Tetrahydrofuran (THF) or dimethylacetamide.
- Base: Pyridine or 4-dimethylaminopyridine (DMAP).
- Temperature: 25–40°C for 12–18 hours.
Reaction Optimization and Challenges
Regioselectivity in Sulfonation
The 7-position of tetrahydroquinoline is electronically favored for electrophilic substitution. However, competing reactions at the 5- and 8-positions necessitate:
Purification Challenges
The final compound’s polarity complicates isolation. Patent US4680420A recommends:
- Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1).
- Recrystallization from ethanol/water mixtures (70:30 v/v) to achieve ≥98% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 459.2142 ([M+H]⁺).
- Calculated for C₂₄H₃₀N₂O₅S : 459.2145.
Computational and Pharmacological Insights
Density Functional Theory (DFT) Studies
Chemical Reactions Analysis
Types of Reactions: 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for investigating interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential pharmacological properties. Researchers are investigating its effects on various biological pathways, with the aim of developing new drugs for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics, such as improved stability, conductivity, and reactivity.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation, while in neurological research, it may modulate neurotransmitter receptors to affect neuronal signaling.
Comparison with Similar Compounds
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide
Comparison: Compared to these similar compounds, 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to the presence of the dimethoxybenzenesulfonamide moiety. This structural feature imparts distinct chemical and biological properties, such as increased solubility, enhanced binding affinity to biological targets, and specific reactivity in chemical reactions. These unique characteristics make it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the coupling of 2,5-dimethoxybenzene sulfonamide with 1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline , utilizing standard organic synthesis techniques such as nucleophilic substitution and condensation reactions. The resulting product is characterized by its unique structural features that contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that similar sulfonamide derivatives exhibit significant anticancer properties. For example, a study reported that benzenesulfonamides showed cytotoxic activity against various cancer cell lines under hypoxic conditions. The compound exhibited an IC50 value of 3.99 ± 0.21 µM against breast cancer cells (MDA-MB-468) and 4.51 ± 0.24 µM against leukemia cells (CCRF-CM) . The mechanism involves cell cycle arrest in the G0-G1 and S phases and induction of apoptosis as indicated by increased levels of cleaved caspases 3 and 9.
The proposed mechanism for the anticancer activity includes:
- Inhibition of Carbonic Anhydrase IX (CA IX) : This enzyme is often overexpressed in tumors and contributes to tumor growth and survival under hypoxic conditions. Inhibition of CA IX leads to decreased tumor viability.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by the activation of caspases .
Study on Perfusion Pressure
A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly altered perfusion pressure and coronary resistance through calcium channel inhibition .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No change |
| Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | Decreased pressure |
| Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Decreased pressure |
| Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Decreased pressure |
| Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 | Decreased pressure |
This table illustrates the comparative effects of different compounds on perfusion pressure, highlighting the potential cardiovascular implications of sulfonamide derivatives.
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Studies utilizing computational models have assessed parameters such as absorption, distribution, metabolism, and excretion (ADME). The findings suggest favorable pharmacokinetic profiles for certain derivatives, indicating their potential for further development .
Q & A
Q. What are the established synthetic pathways for 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide, and what critical reaction conditions must be controlled?
The synthesis typically involves:
Tetrahydroquinoline core formation : Catalytic hydrogenation of a quinoline precursor under H₂ (50 psi) in ethanol at 80°C for 12 hours .
Acylation : Reaction with 2-methylpropanoyl chloride in dichloromethane (DCM) using triethylamine as a base (0–5°C, 4 hours) to introduce the 2-methylpropanoyl group .
Sulfonamide coupling : Nucleophilic substitution between the tetrahydroquinoline amine and 2,5-dimethoxybenzenesulfonyl chloride in anhydrous DCM (room temperature, 24 hours) .
Critical conditions :
- Anhydrous environment during acylation to prevent hydrolysis.
- Use of freshly distilled sulfonyl chloride to avoid side reactions.
- HPLC purification (C18 column, acetonitrile/water gradient) for ≥95% purity .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy groups (δ 3.7–3.9 ppm) and sulfonamide NH (δ 9.2–9.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) with <5 ppm error .
- HPLC-UV : Reverse-phase C18 column, isocratic elution (methanol:water = 70:30) at 254 nm for purity assessment .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
- Enzyme inhibition : COX-2 and carbonic anhydrase (CA-IX/XII) inhibition via fluorometric assays (IC₅₀ determination at 10 µM–1 mM) .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) over 48–72 hours .
- Physicochemical profiling : Shake-flask method for logP (octanol/water) and solubility in PBS (pH 7.4) .
Advanced Research Questions
Q. How can researchers optimize the acylation step’s yield, and what methods detect side products?
Optimization strategies :
- Use 20% molar excess of 2-methylpropanoyl chloride with slow addition (−10°C, 2 hours) .
- Employ 3Å molecular sieves to scavenge water .
- Replace triethylamine with DMAP (4-dimethylaminopyridine) for enhanced reactivity .
Side product detection : - LC-MS : Identify N,O-diacylated derivatives (m/z +84 vs. target).
- ¹H NMR : Disappearance of NH proton (δ 9.2–9.5 ppm) indicates over-acylation .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
- Stability testing : HPLC analysis in physiological buffer (pH 7.4, 37°C) over 24 hours to rule out degradation .
- Plasma protein binding : Equilibrium dialysis to assess >95% binding, which may reduce bioavailability .
- Metabolite profiling : LC-MS/MS in liver microsomes to detect active/inactive derivatives .
- Biodistribution studies : Use PET-labeled analogs to confirm target engagement .
Q. What experimental designs elucidate target interactions and allosteric effects?
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized proteins (e.g., COX-2) .
- Hydrogen-deuterium exchange MS (HDX-MS) : Map protein conformational changes upon compound binding .
- Molecular dynamics simulations : 100 ns trajectories (AMBER force fields) to predict allosteric pockets. Validate via site-directed mutagenesis (e.g., Tyr355Ala in COX-2) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
